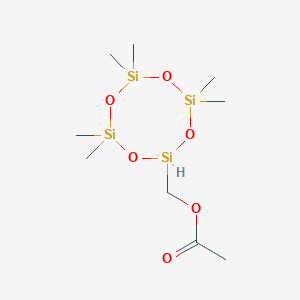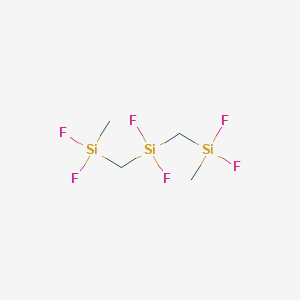![molecular formula C18H54EuN3Si6 B8038044 Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)
Tris[N,N-bis(trimethylsilyl)amide]europium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[N,N-bis(trimethylsilyl)amide]europium(III) is an organometallic compound with the chemical formula Eu(N(Si(CH₃)₃)₂)₃. This compound is notable for its use in various chemical reactions and applications due to its unique properties, including its reactivity and stability. It is often utilized in research and industrial settings for its role as a catalyst and in the synthesis of other complex compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[N,N-bis(trimethylsilyl)amide]europium(III) typically involves the reaction of europium(III) chloride with lithium bis(trimethylsilyl)amide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction can be represented as:
EuCl3+3LiN(SiMe3)2→Eu(N(SiMe3)2)3+3LiCl
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in public literature. scaling up typically involves similar reaction conditions with adjustments for larger volumes and enhanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions: Tris[N,N-bis(trimethylsilyl)amide]europium(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trimethylsilyl groups are replaced by other ligands.
Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can alter its reactivity and properties.
Common Reagents and Conditions: Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]europium(III) include halides, alkoxides, and other organometallic compounds. Reactions are typically conducted under an inert atmosphere to prevent hydrolysis and oxidation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reacting with halides can produce europium halide complexes, while reactions with alkoxides can yield europium alkoxide derivatives.
科学的研究の応用
Chemistry: In chemistry, Tris[N,N-bis(trimethylsilyl)amide]europium(III) is used as a precursor for the synthesis of other europium-containing compounds. It is also employed as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in imaging and diagnostic applications due to europium’s luminescent properties.
Industry: In industrial settings, this compound is used in the production of advanced materials, including europium-doped phosphors for lighting and display technologies. It is also investigated for its role in the synthesis of nanoparticles and other nanomaterials.
作用機序
The mechanism by which Tris[N,N-bis(trimethylsilyl)amide]europium(III) exerts its effects is primarily through its ability to form stable complexes with various ligands. This complexation alters the electronic environment of the europium ion, enhancing its reactivity and enabling it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the europium center.
類似化合物との比較
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
- Tris[N,N-bis(trimethylsilyl)amide]gadolinium(III)
Comparison: Compared to its analogs, Tris[N,N-bis(trimethylsilyl)amide]europium(III) is unique due to the specific electronic configuration of the europium ion, which imparts distinct luminescent properties. This makes it particularly valuable in applications requiring luminescence, such as in phosphors and imaging agents. Additionally, its reactivity profile can differ slightly from other lanthanide complexes, making it suitable for specific catalytic applications.
特性
IUPAC Name |
bis(trimethylsilyl)azanide;europium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Eu/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADHQMJJLOUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54EuN3Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35789-02-7 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]europium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)


![(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinate](/img/structure/B8037994.png)









